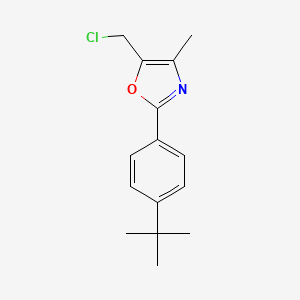![molecular formula C13H18O2 B13220376 [1-(2-Methoxyphenyl)cyclopentyl]methanol](/img/structure/B13220376.png)
[1-(2-Methoxyphenyl)cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Methoxyphenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is characterized by a cyclopentyl ring attached to a methanol group and a methoxyphenyl group. This compound is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyphenyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmagnesium bromide with 2-methoxybenzaldehyde, followed by hydrolysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(2-Methoxyphenyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the methoxy group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2-Methoxyphenyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: The compound’s derivatives are explored for their biological activities, including potential therapeutic effects. Research is ongoing to understand its interactions with biological systems and its potential as a drug candidate.
Industry: In industrial settings, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating compounds with specific properties.
Mecanismo De Acción
The mechanism of action of [1-(2-Methoxyphenyl)cyclopentyl]methanol involves its interaction with molecular targets in biological systems. The methoxyphenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s activity. The cyclopentyl ring provides structural rigidity, enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
- [1-(2-Hydroxyphenyl)cyclopentyl]methanol
- [1-(2-Methylphenyl)cyclopentyl]methanol
- [1-(2-Chlorophenyl)cyclopentyl]methanol
Uniqueness: [1-(2-Methoxyphenyl)cyclopentyl]methanol is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it different from its analogs, such as [1-(2-Hydroxyphenyl)cyclopentyl]methanol, which has a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
[1-(2-methoxyphenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C13H18O2/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7,14H,4-5,8-10H2,1H3 |
Clave InChI |
NKWSTXRABQEENE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2(CCCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


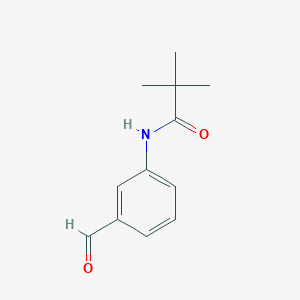
amine](/img/structure/B13220302.png)
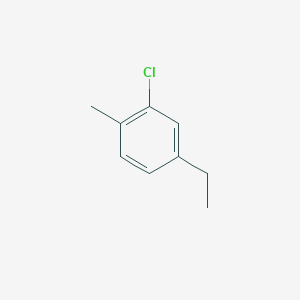
![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)
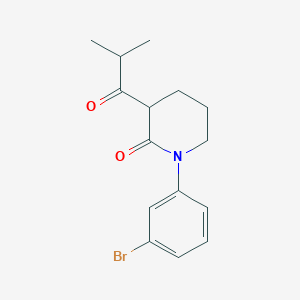
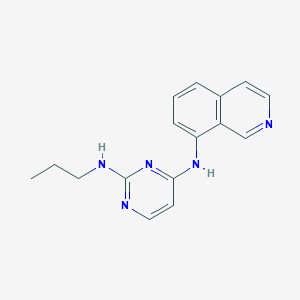

![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13220332.png)
![1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)


![5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13220378.png)

